molecular formula C11H10O4 B8813470 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid

4-(4-methoxyphenyl)-4-oxobut-2-enoic acid

Cat. No.: B8813470
M. Wt: 206.19 g/mol
InChI Key: WORYXBDHTBWLLL-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-(4-methoxyphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)

InChI Key

WORYXBDHTBWLLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 200 ml of dichloromethane were dissolved 5.4 g of anisol and 4.98 g of maleic anhydride, and 9.95 g of anhydrous aluminum chloride was added gradually under ice-cooling with stirring. Then, the mixture was stirred at room temperature for 5 hours. The reaction solution was concentrated under reduced presource, and poured into a mixture of 10 ml of conc. hydrochloric acid and 150 g of ice, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and dried over magnesium sulfate. The ethyl acetate was removed from the solution by evaporation under reduced pressure, and the residue was recrystallized from a mixture of hexane and diethyl ether to give 3.85 g of 3-(4-methoxybenzoyl)acrylic acid.
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